

Meliodent in Maxillofacial Prosthodontics: Application Notes and Protocols

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Compound of Interest

Compound Name: Meliodent

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Introduction

Meliodent, a heat-polymerized acrylic resin based on polymethyl methacrylate (PMMA), is a widely utilized biomaterial in the fabrication of maxillofacial prostheses. Its enduring popularity stems from a combination of favorable properties including ease of processing, cost-effectiveness, excellent aesthetics, and the ability to be easily repaired and adjusted.^{[1][2][3]} Maxillofacial prostheses are crucial for the rehabilitation of patients with congenital or acquired defects of the head and neck region, restoring not only aesthetics but also essential functions and contributing significantly to the patient's quality of life. This document provides detailed application notes and protocols for the use of **Meliodent** and similar heat-cured acrylic resins in maxillofacial prosthodontics, with a focus on quantitative data, experimental procedures, and the biological interface.

Data Presentation: Physical and Mechanical Properties

The selection of a material for maxillofacial prosthetics is critically dependent on its physical and mechanical characteristics. The following tables summarize key quantitative data for **Meliodent** and comparable heat-cured acrylic resins.

Property	Meliodent	Acropars	Acrosun	ADA Specification No. 12
Compressive Strength (MPa)	71.9 ± 5.3[4]	80.6 ± 6.9[4]	85.6 ± 6.9[4]	Not Specified
Transverse Strength (MPa)	81.55 ± 1.54[5][6][7]	73.58 ± 0.6[5][6]	Not Reported	65 (minimum)[8]
Transverse Deflection (mm)	3.86 ± 0.09[5][6][7]	4.96 ± 0.06[5][6]	Not Reported	2.0 - 5.5

Property	Heat-Cured PMMA (General)
Knoop Hardness	18-20[1]
Tensile Strength (MPa)	~60[1]
Modulus of Elasticity (GPa)	~2.4[1]
Density (g/cm ³)	1.19[1]
Water Sorption (µg/mm ³)	< 32 (ISO 20795-1)[9]
Solubility (µg/mm ³)	< 1.6 (ISO 20795-1)[9]

Experimental Protocols

Protocol 1: Fabrication of an Ocular Prosthesis using Heat-Cured Acrylic Resin

This protocol describes the conventional technique for creating a custom ocular prosthesis.

Materials:

- Impression material (e.g., ophthalmic alginate)
- Stock or custom impression tray[10]

- Dental stone
- Modeling wax
- Heat-cured acrylic resin (e.g., **Meliodent** powder and liquid) in scleral and clear shades[11]
[12]
- Iris button/disc
- Red nylon fibers[11]
- Oil paints or acrylic stains[11]
- Separating medium[11]
- Denture flask
- Curing unit (water bath)

Methodology:

- Impression Taking: An impression of the ocular socket is made using a suitable tray and impression material to capture the tissue surface detail accurately.[10]
- Master Cast Fabrication: The impression is poured with dental stone to create a master cast of the defect.
- Wax Pattern Sculpting: A wax pattern of the scleral shell is sculpted on the master cast, ensuring proper contour, volume, and eyelid support. The iris position is determined and marked.
- Investing and Dewaxing: The wax pattern is invested in a denture flask using dental stone. After the stone has set, the wax is eliminated by boiling water (dewaxing), leaving a two-part mold.[13]
- Scleral Acrylic Packing and Curing:
 - Apply a separating medium to the mold surfaces.

- Mix the white, heat-cured acrylic resin according to the manufacturer's instructions to a dough-like consistency.
- Pack the dough into the mold.
- Perform a trial closure of the flask to remove excess material.
- Cure the acrylic resin in a water bath following a long curing cycle (e.g., 9 hours at 74°C or a reverse curing protocol) to minimize residual monomer content.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Characterization:
 - After deflasking, the scleral blank is trimmed and polished.
 - The iris button is positioned, and characterization is performed by painting fine details like the limbus and vasculature using artists' oils or acrylics. Red nylon fibers can be incorporated to simulate veins.[\[11\]](#)[\[13\]](#)
- Clear Acrylic Overlay: A layer of clear heat-cured acrylic is packed over the characterized sclera and cured again to create a natural-looking corneal depth and protect the coloration.[\[5\]](#)[\[11\]](#)
- Finishing and Polishing: The final prosthesis is meticulously trimmed, finished, and polished to a high shine to ensure patient comfort and hygiene.

Protocol 2: Fabrication of an Auricular Prosthesis using Heat-Cured Acrylic Resin Substructure

This protocol outlines the fabrication of an ear prosthesis with a rigid acrylic base for retention.

Materials:

- Impression material (e.g., irreversible hydrocolloid or silicone)
- Dental stone
- Modeling wax

- Heat-cured acrylic resin (e.g., **Meliodent**)
- Room-temperature-vulcanizing (RTV) silicone
- Retention components (e.g., clips, magnets)[14][15]
- Denture flask
- Curing unit

Methodology:

- **Impression and Cast:** An impression of the defect and the contralateral ear (if present) is taken. A master cast is poured in dental stone.
- **Wax Pattern Creation:** A wax pattern of the auricular prosthesis is sculpted, often using the contralateral ear as a reference. Digital methods involving 3D scanning and printing can also be employed to create an accurate wax pattern.[15][16]
- **Acrylic Substructure Fabrication:**
 - A wax pattern for the rigid acrylic base is created on the tissue-bearing surface of the main wax pattern.
 - Retention components like clips are embedded within this wax base.[14][17]
 - This base is then invested, dewaxed, and processed with clear or pink heat-cured acrylic resin as described in Protocol 1.
- **Silicone Processing:**
 - The main wax pattern of the ear is flaked.
 - The cured acrylic substructure is placed back into the mold in its correct position.
 - A bonding agent is applied to the acrylic base to ensure adhesion with the silicone.
 - Intrinsically colored RTV silicone is mixed and packed into the mold.[15]

- Curing and Finishing: The silicone is allowed to vulcanize at room temperature according to the manufacturer's instructions. The prosthesis is then deflasked, trimmed, and extrinsically colored to match the patient's skin tones.

Protocol 3: In Vitro Cytotoxicity Evaluation of Heat-Cured Acrylic Resin (Based on ISO 10993-5)

This protocol provides a general framework for assessing the biocompatibility of **Meliodent**.

Materials:

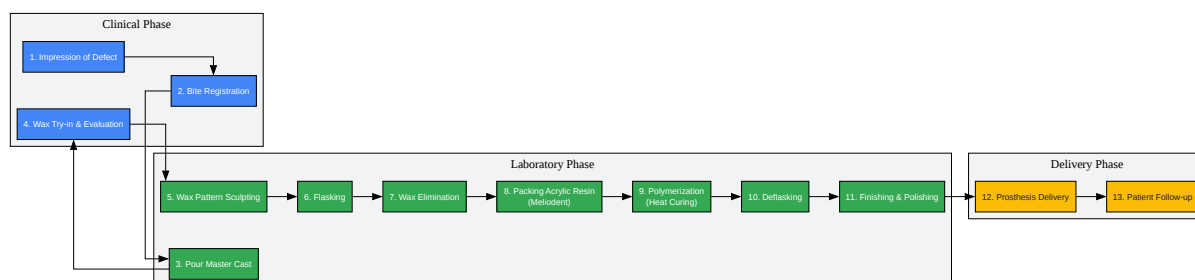
- Heat-cured acrylic resin specimens (e.g., **Meliodent**), fabricated and sterilized.
- L929 mouse fibroblast cell line (or other appropriate cell line).[\[18\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS).[\[18\]](#)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[\[19\]](#)[\[20\]](#)
- 96-well cell culture plates.
- Incubator (37°C, 5% CO₂).
- Spectrophotometer (microplate reader).

Methodology:

- Specimen Preparation: Fabricate disc-shaped specimens of the acrylic resin according to manufacturer's instructions. Ensure complete polymerization to minimize residual monomer. Sterilize the specimens appropriately.
- Eluate Preparation (Extract Test):
 - Incubate the specimens in a cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.[\[21\]](#)
 - Collect the medium (now containing any leachable substances), and this becomes the eluate.

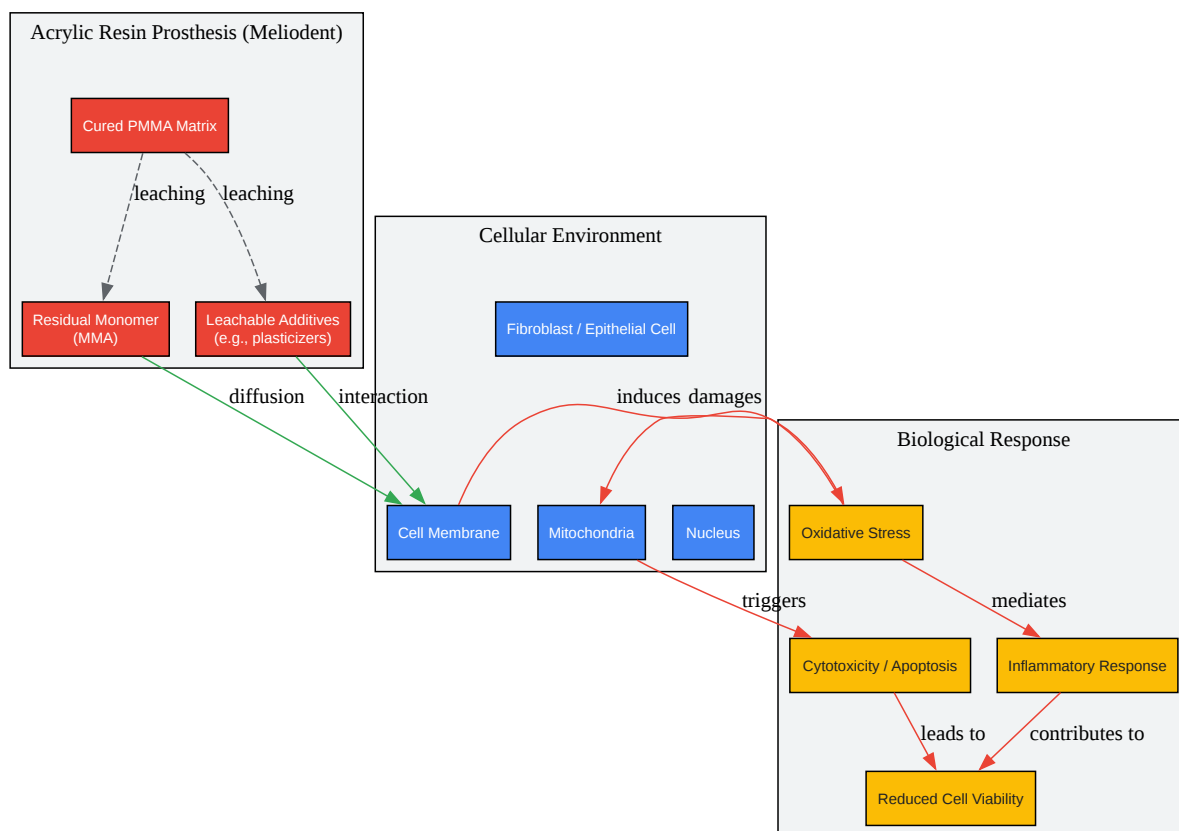
- Cell Culture: Seed L929 fibroblasts into 96-well plates and incubate until they form a confluent monolayer.[\[18\]](#)
- Exposure: Remove the standard culture medium from the wells and replace it with the prepared eluates. Include positive (toxic material) and negative (non-toxic material) controls.
- Incubation: Incubate the cells with the eluates for various time points (e.g., 1, 24, 72 hours).[\[19\]](#)
- MTT Assay:
 - After incubation, add MTT solution to each well. Live, metabolically active cells will convert the yellow MTT into purple formazan crystals.
 - After a further incubation period, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Data Analysis: Measure the optical density of each well using a spectrophotometer. Cell viability is expressed as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.[\[19\]](#)[\[21\]](#)

Visualizations



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Caption: Workflow for Maxillofacial Prosthesis Fabrication.



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Caption: Cellular Response to Resin Leachables.

Conclusion

Meliodent and similar heat-cured acrylic resins remain indispensable materials in maxillofacial prosthodontics. Their predictable performance and versatility allow for the successful rehabilitation of complex facial defects. While generally considered biocompatible, the potential for cytotoxicity from residual monomers necessitates adherence to meticulous processing protocols, particularly long curing cycles, to ensure patient safety.[19][22] Future research may focus on further reducing monomer release and enhancing the mechanical properties of these resins to improve the longevity and service life of maxillofacial prostheses.

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